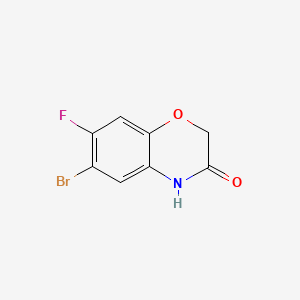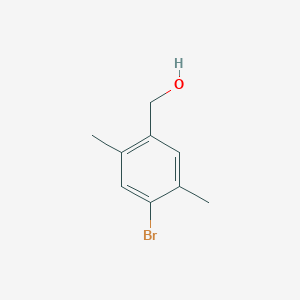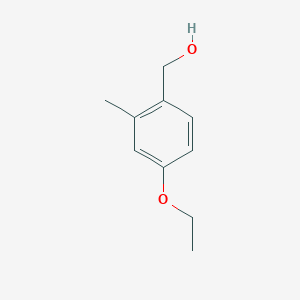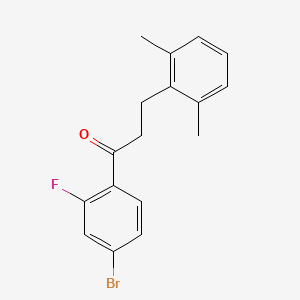
4'-Bromo-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4’-Bromo-3-(2,6-dimethylphenyl)-2’-fluoropropiophenone” appears to be a complex organic molecule. It likely contains a phenyl ring (a hexagonal ring of carbon atoms, also known as a benzene ring) with bromine, fluorine, and methyl groups attached at various positions, as well as a propiophenone group (a three-carbon chain attached to a phenyl ring via a carbonyl group).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the phenyl ring. Bromination and fluorination reactions could introduce the bromine and fluorine atoms, respectively. The methyl groups could be added through a Friedel-Crafts alkylation reaction. The propiophenone group could potentially be introduced through a condensation reaction1.Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the various functional groups on the phenyl ring. The presence of electron-withdrawing groups (like bromine and fluorine) and electron-donating groups (like the methyl groups) could cause interesting effects on the electronic distribution within the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromine and fluorine atoms might make the compound susceptible to nucleophilic aromatic substitution reactions. The carbonyl group in the propiophenone portion of the molecule could be involved in various reactions, such as nucleophilic addition or condensation reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity2.Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Anti-depressant Molecules
- Summary of the Application: This compound plays a role in the synthesis of anti-depressant molecules via metal-catalyzed reactions. The synthesis of antidepressant molecules is an important field of medicinal chemistry .
Application 2: Organic Building Blocks
- Summary of the Application: This compound is used as an organic building block in various chemical reactions .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The results or outcomes were not specified in the source .
Application 3: Synthesis of Aryl Isocyanates
- Summary of the Application: This compound is used in the synthesis of aryl isocyanates .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The results or outcomes were not specified in the source .
Application 4: Synthesis of Aryl Carbamates
- Summary of the Application: This compound is used in the synthesis of aryl carbamates .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The results or outcomes were not specified in the source .
Application 5: Synthesis of Semicarbazones
- Summary of the Application: This compound is used in the synthesis of semicarbazones, which have various therapeutic applications .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The results or outcomes were not specified in the source .
Safety And Hazards
Without specific information on this compound, it’s hard to comment on its safety and hazards. However, as a general rule, compounds containing bromine and fluorine atoms should be handled with care, as they can be hazardous3.
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or industrial chemistry, depending on its specific characteristics.
Please note that this is a general analysis based on the name of the compound and common reactions involving similar functional groups. For a detailed and accurate analysis, experimental data and further studies would be required.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFO/c1-11-4-3-5-12(2)14(11)8-9-17(20)15-7-6-13(18)10-16(15)19/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCQOBJYAYNQKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644804 |
Source


|
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
CAS RN |
898755-10-7 |
Source


|
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

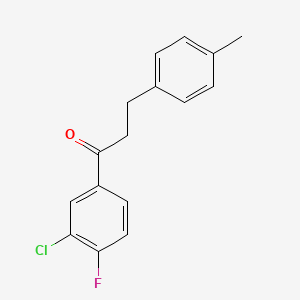
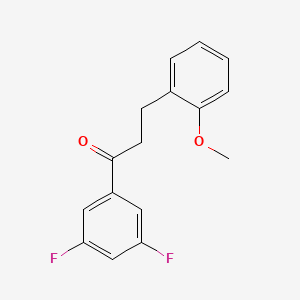
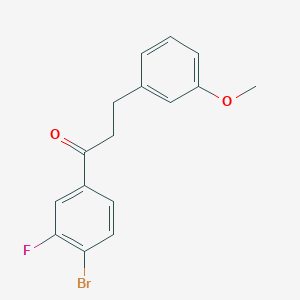
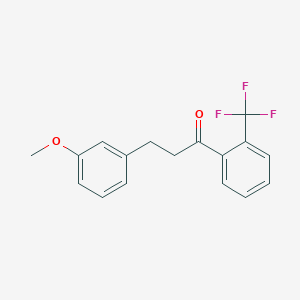
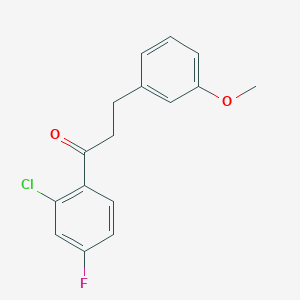
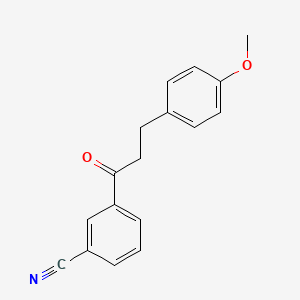
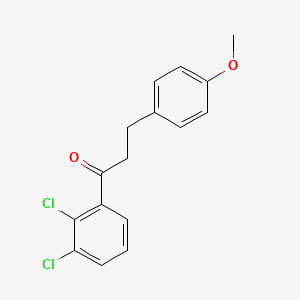
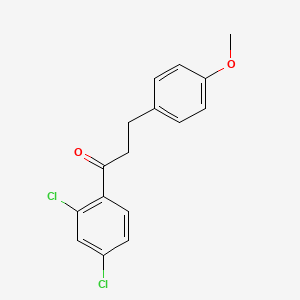
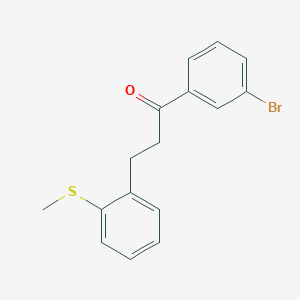

![Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1343445.png)
